2-butoxyethane-1-thiol
Description
Properties
CAS No. |
57153-10-3 |
|---|---|
Molecular Formula |
C6H14OS |
Molecular Weight |
134.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Tosylation of 2-Butoxyethanol
2-Butoxyethanol reacts with tosyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine, forming 2-butoxyethyl tosylate. The reaction proceeds at 0–5°C to minimize side reactions, with a typical molar ratio of 1:1.2 (2-butoxyethanol:TsCl). The tosylate intermediate is isolated via extraction with dichloromethane and washed with dilute HCl to remove excess reagents.
Thiol Group Introduction
The tosylate undergoes nucleophilic displacement with thiourea in refluxing ethanol, forming a thiouronium salt. Subsequent alkaline hydrolysis with aqueous NaOH liberates the thiol. This step requires careful pH control (pH 10–12) and inert atmosphere to prevent oxidation of the thiol to disulfide.
Representative Conditions:
-
Tosylation: 0–5°C, 4 h, 92% yield.
-
Displacement: Ethanol reflux (78°C), 8 h, 85% conversion.
-
Hydrolysis: 40°C, 1 h, 75% isolated yield.
Direct Displacement Using Sodium Hydrosulfide
An alternative one-pot method employs sodium hydrosulfide (NaSH) to displace a halogen or sulfonate leaving group directly. For instance, 2-butoxyethyl bromide reacts with NaSH in dimethylformamide (DMF) at 60°C for 12 h, yielding this compound.
Reaction Optimization
Excess NaSH (1.5 equiv) ensures complete displacement, while catalytic phase-transfer agents like tetrabutylammonium bromide enhance reactivity. The crude product is neutralized with acetic acid and extracted into ether. Challenges include handling NaSH’s moisture sensitivity and H2S off-gassing, necessitating closed-system reactors.
Data Table 1: Direct Displacement Performance
| Leaving Group | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Bromide | DMF | 60 | 12 | 68 |
| Tosylate | Ethanol | 78 | 8 | 72 |
Coupling Reactions Using TBTU
Adapting methodologies from thiol ester synthesis, 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) facilitates coupling between carboxylic acid derivatives and thiols. While primarily used for thiol esters, this reagent could theoretically activate 2-butoxyacetic acid for reaction with hydrogen sulfide (H2S), though experimental validation is pending.
Hypothetical Pathway
-
Activation: 2-Butoxyacetic acid reacts with TBTU and diisopropylethylamine (DIPEA) in dichloromethane, forming an active ester.
-
Thiolation: H2S gas is bubbled through the solution, displacing the benzotriazole moiety.
-
Workup: The mixture is quenched with water, and the thiol is extracted into organic solvent.
Challenges:
-
Controlled H2S dosing to avoid polysulfide formation.
-
Competing hydrolysis of the activated intermediate.
Purification and Isolation Techniques
Crude this compound often contains unreacted starting materials, disulfides, and solvents. Distillation protocols from ester synthesis are adapted for purification.
Fractional Distillation
A two-step distillation under reduced pressure removes light impurities (e.g., residual DMF) and isolates the thiol:
-
First Column: 24 mm Hg, 80–90°C head temperature – removes volatiles.
-
Second Column: 1 mm Hg, 120–130°C – collects this compound as a colorless liquid.
Data Table 2: Distillation Parameters
| Step | Pressure (mm Hg) | Temp Range (°C) | Purity (%) |
|---|---|---|---|
| 1 | 24 | 80–90 | 95 |
| 2 | 1 | 120–130 | 99 |
Comparative Analysis of Methods
Advantages of Tosylation-Displacement:
-
High reproducibility and scalability.
-
Avoids handling gaseous H2S.
Limitations of Direct Displacement:
-
Low yields due to competing elimination.
-
Safety risks from NaSH and H2S.
Potential of TBTU Coupling:
-
Mild conditions but unproven for aliphatic thiols.
Scientific Research Applications
Organic Synthesis
2-Butoxyethane-1-thiol serves as a crucial intermediate in organic chemistry. Its thiol group allows for the formation of disulfides and other sulfur-containing derivatives, which are important in various synthetic pathways. The compound can undergo oxidation to yield 2-butoxyethane-1-disulfide or be reduced to form butoxyethane.
Biochemical Assays
In biological research, this compound is utilized as a reagent in assays that investigate thiol-disulfide exchange reactions. Such studies are vital for understanding redox biology and the role of thiols in cellular processes, including protein folding and enzyme activity.
Medicinal Chemistry
The compound is being explored for its potential use in drug development, particularly as a precursor for thiol-based drugs. Its ability to form stable thiol groups makes it a candidate for designing molecules that can interact with biological targets effectively.
Specialty Chemicals Production
In industrial settings, this compound is employed in the manufacture of specialty chemicals such as surfactants and corrosion inhibitors. Its hydrophobic properties make it suitable for applications where surface activity is essential.
Chemical Scavenging
The compound acts as a scavenger for hydrogen sulfide (H₂S), which is relevant in various industrial processes where H₂S needs to be neutralized to prevent toxicity and environmental hazards.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-butoxyethane-1-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, which is crucial in biochemical processes such as protein folding and redox signaling. Additionally, the butoxy group can interact with hydrophobic environments, making the compound useful in surfactant applications.
Comparison with Similar Compounds
Comparison with Similar Alkoxy Thiols
Structural and Physical Properties
The table below compares 2-butoxyethane-1-thiol with shorter-chain analogs:
Key Observations :
Chemical Reactivity
Metal Coordination
Thiols form complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Steric bulk from the butoxy group may reduce coordination efficiency compared to ethoxy or methoxy analogs. For example:
- 2-Ethoxyethane-1-thiol forms stable complexes with Ir³⁺ and other metals .
- Inferred data for this compound suggest moderate complexation due to hindered access to the -SH group .
Nucleophilic Substitution
The -SH group reacts with alkyl halides or electrophiles. Longer alkoxy chains slow reaction kinetics:
Q & A
Q. What are the recommended synthetic routes for 2-butoxyethane-1-thiol, and how do reaction parameters influence yield and purity?
Synthesis typically involves nucleophilic substitution between 2-butoxyethyl halides and thiourea or sodium hydrosulfide. Key parameters include solvent polarity (e.g., ethanol-water mixtures for stabilizing intermediates), temperature control (40–60°C to avoid thiol oxidation), and catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reaction efficiency . Post-synthesis purification via vacuum distillation or column chromatography is critical to isolate the thiol from disulfide byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identify the thiol proton (δ ~1.3–1.6 ppm for butoxy chain; δ ~2.5 ppm for -SH, though often broadened due to exchange) and carbon environments.
- FTIR : Confirm the S-H stretch (~2550 cm⁻¹) and C-O-C ether linkage (~1100 cm⁻¹).
- GC-MS : Assess purity and detect volatile impurities, with electron ionization (EI) fragmentation patterns aiding structural confirmation . Cross-referencing with databases like PubChem or ECHA ensures spectral alignment .
Advanced Research Questions
Q. How can contradictions in reported reactivity of this compound across solvent systems be systematically resolved?
Conflicting reactivity data (e.g., nucleophilicity in polar vs. nonpolar solvents) require controlled experiments isolating variables like solvent polarity, pH, and trace oxidants. For example:
Q. What computational strategies predict the stability of this compound under thermal or oxidative conditions?
- DFT Calculations : Optimize molecular geometry to calculate bond dissociation energies (BDEs) for S-H and C-S bonds, identifying susceptibility to radical-induced degradation.
- Molecular Dynamics (MD) Simulations : Model solvent interactions to predict aggregation behavior or oxidation pathways in air-exposed environments. Validate predictions with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .
Q. How does the steric bulk of the butoxy group affect regioselectivity in thiol-ene "click" reactions compared to ethoxy analogs?
The longer butoxy chain introduces steric hindrance, reducing thiol accessibility in thiol-ene couplings. Comparative kinetic studies (e.g., using photoinitiated reactions with methyl acrylate) reveal:
- Lower rate constants (k) for this compound versus 2-ethoxyethane-1-thiol.
- Hammett plots or computational docking models (e.g., AutoDock Vina) quantify steric contributions to reactivity .
Data Contradiction Analysis Framework
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
